Benzyltrimethylammonium tribromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48Br3N3 |

|---|---|

Molecular Weight |

690.4 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;tribromide |

InChI |

InChI=1S/3C10H16N.3BrH/c3*1-11(2,3)9-10-7-5-4-6-8-10;;;/h3*4-8H,9H2,1-3H3;3*1H/q3*+1;;;/p-3 |

InChI Key |

KTLFENNEPHBKJD-UHFFFAOYSA-K |

Canonical SMILES |

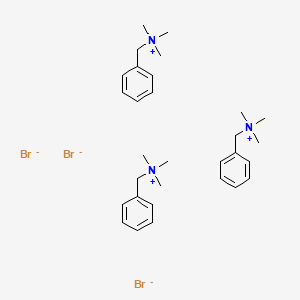

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Tribromide

This guide provides a comprehensive overview of the synthesis of benzyltrimethylammonium (B79724) tribromide (BTMA Br₃), a versatile and stable brominating agent. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to ensure reproducibility and understanding of the synthesis process.

Introduction

Benzyltrimethylammonium tribromide is a solid, orange crystalline compound that serves as a safer and more convenient alternative to liquid bromine for various chemical transformations.[1][2] Its applications in organic synthesis are extensive, including the bromination of aromatic compounds, alkenes, and ketones, as well as mild oxidation of alcohols and ethers.[3][4][5] This document outlines a reliable and efficient protocol for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[1][3][4] The overall reaction is as follows:

3 C₆H₅CH₂N(CH₃)₃⁺Cl⁻ + NaBrO₃ + 6 HBr → 3 C₆H₅CH₂N(CH₃)₃⁺Br₃⁻ + 3 HCl + NaBr + 3 H₂O

An alternative method involves the direct reaction of benzyltrimethylammonium chloride with bromine in dichloromethane (B109758).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis protocol.[1] This allows for a quick assessment of the reaction's stoichiometry and efficiency.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| Benzyltrimethylammonium Chloride | C₁₀H₁₆ClN | 185.69 | 11.1 | 60 | 2 |

| Sodium Bromate | NaBrO₃ | 150.89 | 4.5 | 30 | 1 |

| Hydrobromic Acid (47%) | HBr | 80.91 | - | 180 | 6 |

| Product | |||||

| This compound | C₁₀H₁₆Br₃N | 389.96 | 18.2 | 46.7 | - |

| Yield: 78% | |||||

| Melting Point: 100-101 °C |

Detailed Experimental Protocol

This protocol is based on a well-established method for the synthesis of this compound.[1]

Materials:

-

Benzyltrimethylammonium chloride (11.1 g, 60 mmol)

-

Sodium bromate (4.5 g, 30 mmol)

-

Hydrobromic acid (47%)

-

Water (100 ml)

-

Dichloromethane (200 ml)

-

Magnesium sulfate (B86663)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a suitable flask, dissolve benzyltrimethylammonium chloride (11.1 g) and sodium bromate (4.5 g) in 100 ml of water.

-

Addition of Hydrobromic Acid: While stirring the solution at room temperature, slowly add 47% hydrobromic acid (180 mmol). A solid precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 50 ml).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the magnesium sulfate and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the resulting orange solid from a 10:1 mixture of dichloromethane and diethyl ether.

-

Isolation and Drying: Collect the orange crystals by filtration and dry them in a vacuum desiccator.

Characterization: The final product should be an orange crystalline solid with a melting point of 100-101 °C.[1] Elemental analysis should conform to the calculated values for C₁₀H₁₆NBr₃: C, 30.80%; H, 4.14%; N, 3.59%; Br, 61.47%.[1]

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis protocol, from the initial reactants to the final, purified product.

References

Benzyltrimethylammonium tribromide CAS number

An In-depth Technical Guide to Benzyltrimethylammonium (B79724) Tribromide

CAS Number: 111865-47-5

This technical guide provides a comprehensive overview of benzyltrimethylammonium tribromide, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as BTMABr₃ or benzyltrimethylammonium bromide dibromide, is a stable, orange to dark yellow crystalline powder.[1][2] Its solid nature makes it a safer and more convenient alternative to liquid bromine for various chemical transformations.[3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 111865-47-5 | [5][6][7] |

| Molecular Formula | C₁₀H₁₆Br₃N | [1][5][7] |

| Molecular Weight | 389.95 g/mol | [5][7] |

| Appearance | Orange to dark yellow crystalline powder | [1][2] |

| Melting Point | 99-105 °C | [1][2] |

| Synonyms | BTMABr₃, Benzyltrimethylammonium bromide dibromide | [2][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Data for the precursor, benzyltrimethylammonium bromide, shows characteristic peaks for the benzyl (B1604629) and trimethylammonium protons.[8] |

| ¹³C NMR | Spectra for the precursor, benzyltrimethylammonium bromide, are available.[9] |

| IR Spectroscopy | FTIR and ATR-IR spectra are available for this compound.[5][10] |

| Mass Spectrometry | Mass spectral data for the precursor, benzyltrimethylammonium bromide, is available.[11] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid.[3][4]

Experimental Protocol: Synthesis from Benzyltrimethylammonium Chloride[3]

-

Dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in water (100 ml).

-

Under stirring at room temperature, add hydrobromic acid (47%, 180 mmol).

-

A solid will precipitate. Extract the solid with dichloromethane (B109758) (4 x 50 ml).

-

Dry the combined organic layers with magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain a residue.

-

Recrystallize the residue from dichloromethane-ether (10:1) to yield orange crystals of this compound.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with applications as a brominating agent, a mild oxidizing agent, and a phase-transfer catalyst.[1][2][4][12]

Bromination Reactions

BTMABr₃ is an effective reagent for the bromination of various organic compounds, including aromatic compounds, ketones, and alkenes.[4]

-

Dissolve the acetyl derivative (4.16 mmol) in a mixture of dichloromethane (50 ml) and methanol (B129727) (20 ml).

-

Add this compound (8.74 mmol) at room temperature.

-

Stir the mixture for 2 hours until the orange color of the solution disappears.

-

Distill the solvent.

-

Extract the resulting precipitate with ether (4 x 40 ml).

-

Dry the combined ether layers with magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain the dibromoacetyl derivative.

-

Recrystallize the product from methanol-water (1:2).

Caption: Workflow for the dibromoacetylation of acetyl derivatives.

N-Bromination of Amides

BTMABr₃ can be used for the facile N-bromination of amides under alkaline conditions.[7]

-

Prepare a stirred solution of sodium hydroxide (B78521) (5 mmol) in ice-cooled water (20 ml).

-

Over 30 minutes, add finely powdered this compound (5 mmol) to the solution.

-

Add the amide (5 mmol) to the aqueous suspension.

-

Stir the mixture for 4 hours under the same chilled conditions.

-

Filter the precipitate that forms.

-

Wash the precipitate successively with cold dilute aqueous acetic acid.

-

Dry the solid to obtain the N-bromoamide.

Caption: Experimental workflow for the N-bromination of amides.

Safety Information

This compound should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements [5]

| Category | Codes | Description |

| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves when handling this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a safer and more convenient alternative to molecular bromine. Its utility in bromination and oxidation reactions makes it an important tool for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemimpex.com [chemimpex.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | 111865-47-5 [chemicalbook.com]

- 5. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Benzyltrimethylammonium bromide(5350-41-4) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzyltrimethylammonium bromide [webbook.nist.gov]

- 12. CAS 111865-47-5: Benzyl Trimethyl Ammonium Tribromide [cymitquimica.com]

An In-depth Technical Guide on Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Benzyltrimethylammonium Tribromide, a versatile reagent in organic synthesis.

Core Molecular Data

This compound is a quaternary ammonium (B1175870) salt that functions as a solid, stable source of bromine. Its properties make it a useful reagent for various chemical transformations.

Molecular Information

The fundamental properties of this compound are summarized below. The molecular formula is C10H16Br3N.[1][2] Its molecular weight is approximately 389.96 g/mol .[1][3]

| Parameter | Value |

| Molecular Formula | C10H16Br3N |

| Molecular Weight | 389.96 g/mol |

| CAS Number | 111865-47-5 |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 99-101 °C |

Note: The provided data is based on publicly available chemical information.

Experimental Protocols and Visualizations

The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. Such elements are relevant for describing reaction mechanisms, biological interactions, or complex experimental workflows, none of which are involved in establishing the fundamental molecular properties of a chemical compound.

The molecular weight of a compound is a fundamental, calculated property derived from its molecular formula and the atomic weights of its constituent elements. The process is a straightforward calculation rather than an experimental procedure involving complex workflows or signaling pathways.

Caption: Calculation of Molecular Weight.

References

An In-depth Technical Guide to the Physical Properties of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a versatile quaternary ammonium (B1175870) salt recognized for its efficacy as a solid brominating agent and a phase-transfer catalyst in organic synthesis.[1][2] Its stability and ease of handling make it a valuable and safer alternative to liquid bromine, facilitating a wide range of chemical transformations, including the synthesis of active pharmaceutical ingredients (APIs) and novel materials.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and workflows for its synthesis and application.

Core Physical and Chemical Properties

Benzyltrimethylammonium tribromide is an orange to dark yellow crystalline powder.[1][3] It is stable under normal storage conditions, though it is noted to be sensitive to light and is hygroscopic.[2][4]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 111865-47-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆Br₃N | [1][5] |

| Molecular Weight | 389.96 g/mol | [1][5] |

| Appearance | Orange to dark yellow crystalline powder | [1][2][3] |

| Melting Point | 98-105 °C | [1][3] |

| 99-101 °C (lit.) | [2][6] | |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (B129727).[2] Soluble in polar solvents like water and alcohols.[7] | [2][7] |

| Stability | Stable under normal conditions. Light sensitive. Hygroscopic.[2][4] | [2][4] |

| Purity (Assay) | ≥97.5% to ≤102.5% (Titration ex Bromide) | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures for organic compounds.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder.

-

Capillary Loading: Dip the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample should be 2-3 mm high.[8]

-

Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.[3]

-

Measurement:

-

Heat the sample rapidly at first to approach the expected melting point (around 90-95°C).[8]

-

Decrease the heating rate to 1-2°C per minute as you near the anticipated melting point.[3][8]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).

-

-

Reporting: The melting point is reported as the range from T1 to T2. For accurate results, perform at least two measurements.

Determination of Solubility (Qualitative)

This protocol provides a method for qualitatively assessing the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

-

Graduated pipette or dropper

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a small, clean test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, DMSO) to the test tube in small portions (e.g., 0.25 mL at a time).[9]

-

Mixing: After each addition of the solvent, vigorously shake or stir the mixture for at least 30 seconds.[9]

-

Observation: Observe the mixture to see if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: Report the solubility of this compound in each tested solvent under the observed conditions (e.g., "Slightly soluble in methanol at room temperature").

Assessment of Stability

Stability testing evaluates how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Apparatus:

-

Controlled environment stability chambers

-

Appropriate containers that mimic market packaging

-

Analytical instruments for property testing (e.g., HPLC for purity, melting point apparatus)

Procedure:

-

Sample Preparation: Place samples of this compound in container-closure systems that are the same as those proposed for storage and distribution.[10]

-

Storage Conditions: Store the samples under various controlled conditions. According to ICH guidelines, these typically include:[11]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photo-stability: Store a sample under a specified light source.

-

-

Testing Frequency: Test the samples at specified time intervals. For long-term studies, this is often 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.[10][12]

-

Analysis: At each time point, analyze the samples for relevant physical and chemical properties, such as appearance, melting point, and purity (assay). Use validated, stability-indicating analytical methods.[11]

-

Evaluation: Compare the results to the initial (time zero) data. A "significant change" (e.g., failure to meet specifications for appearance or assay) indicates instability under those storage conditions.

Synthesis and Application Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid.[13]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. ema.europa.eu [ema.europa.eu]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. academic.oup.com [academic.oup.com]

Benzyltrimethylammonium Tribromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the applications, reaction mechanisms, and experimental protocols of Benzyltrimethylammonium (B79724) Tribromide (BTMABr₃) in organic synthesis.

Benzyltrimethylammonium tribromide (BTMABr₃), a stable, crystalline, orange-to-dark-yellow powder, has emerged as a versatile and highly effective reagent in modern organic synthesis.[1] Its primary utility lies in its function as a solid brominating agent and a mild oxidizing agent, offering a safer and more convenient alternative to hazardous liquid bromine.[2][3] This guide provides a detailed overview of the core applications of BTMABr₃, complete with quantitative data, experimental protocols, and mechanistic visualizations to support researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

BTMABr₃ is employed in a wide array of chemical transformations, primarily centered around bromination and oxidation reactions. Its applications extend to the synthesis of key intermediates for pharmaceuticals and other fine chemicals.[1][4]

Brominating Agent

As a brominating agent, BTMABr₃ facilitates the introduction of bromine atoms into various organic molecules with high efficiency and selectivity.[3][5]

-

Aromatic Compounds: It is widely used for the electrophilic bromination of phenols, aromatic amines, aromatic ethers, and acetanilides.[5] These reactions typically proceed under mild conditions, yielding bromo-substituted products in good yields.[5]

-

Alkenes: BTMABr₃ reacts with alkenes to produce 1,2-dibromo adducts.[5] The reaction with alkenes like styrene (B11656) in aprotic solvents proceeds smoothly to give the corresponding dibromides.[2]

-

Ketones: The α-bromination of ketones is another important application.

Mild Oxidizing Agent

BTMABr₃ also functions as a mild oxidizing agent for a variety of functional groups.

-

Alcohols: It effectively oxidizes primary and secondary alcohols to the corresponding aldehydes and ketones.

-

Sulfides: The oxidation of sulfides to sulfoxides is a notable application.[2]

-

Other Functional Groups: Its oxidative capacity extends to ethers, diols, and other functionalities.[2]

Phase-Transfer Catalyst

This compound can act as a phase-transfer catalyst, enhancing reaction rates between reactants in immiscible phases.[1][4] This property is valuable in the synthesis of various organic compounds, including alkylation reactions.[1]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of its efficacy across different substrates and conditions.

Table 1: Oxidation of Alcohols to Carbonyl Compounds

| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Time (h) | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 0.5 | 95 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 0.5 | 92 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 90 |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 1.0 | 85 |

| 5 | 1-Phenylethanol | Acetophenone | 1.0 | 98 |

| 6 | Cyclohexanol | Cyclohexanone | 2.0 | 88 |

| 7 | 2-Octanol | 2-Octanone | 2.5 | 85 |

Data compiled from studies on the oxidation of alcohols using BTMABr₃.

Table 2: Bromination of Alkenes

| Entry | Substrate (Alkene) | Product (Dibromide) | Solvent | Time (h) | Yield (%) |

| 1 | Styrene | 1,2-Dibromo-1-phenylethane | Dichloromethane | 1 | 92 |

| 2 | Cyclohexene | 1,2-Dibromocyclohexane | Dichloromethane | 1 | 95 |

| 3 | 1-Octene | 1,2-Dibromooctane | Dichloromethane | 1.5 | 90 |

Data represents typical yields for the bromination of alkenes with BTMABr₃.

Key Experimental Protocols

This section provides detailed methodologies for representative reactions utilizing this compound.

Protocol 1: Synthesis of N-Bromoamides

This protocol describes the facile N-bromination of amides using BTMABr₃ in an alkaline solution.[1][3]

Materials:

-

Amide

-

This compound (BTMABr₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice-cold water

-

Dilute aqueous acetic acid

Procedure:

-

Prepare a solution of sodium hydroxide (5 mmol) in ice-cooled water (20 ml).

-

While stirring, slowly add finely powdered BTMABr₃ (5 mmol) to the NaOH solution over a period of 30 minutes.

-

To the resulting aqueous suspension, add the amide (5 mmol).

-

Continue stirring the mixture for 4 hours under chilled conditions (ice-water bath).

-

Collect the precipitate that forms by filtration.

-

Wash the precipitate successively with cold dilute aqueous acetic acid.

-

Dry the product to obtain the N-bromoamide as white crystals.

Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol details the oxidation of a primary alcohol to an aldehyde.

Materials:

-

Benzyl alcohol

-

This compound (BTMABr₃)

-

Solvent (e.g., Acetic acid-water mixture)

Procedure:

-

Dissolve benzyl alcohol in the chosen solvent system.

-

Add BTMABr₃ to the solution. The reaction is typically carried out under pseudo-first-order conditions with an excess of the alcohol.

-

Monitor the reaction progress by following the decrease in the concentration of BTMABr₃ spectrophotometrically at 354 nm.

-

Upon completion, the product, benzaldehyde, can be isolated using standard work-up procedures.

Protocol 3: Synthesis of 2-Aminobenzothiazoles

This protocol outlines the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, a reaction where BTMABr₃ serves as a bromine source for oxidative cyclization.

Materials:

-

Substituted aryl thiourea (B124793)

-

This compound (BTMABr₃)

-

Appropriate solvent

Procedure:

-

Dissolve the substituted aryl thiourea in a suitable solvent.

-

Add BTMABr₃ to the solution. The tribromide acts as an alternative to molecular bromine, facilitating the Hugerschoff reaction.

-

The reaction mixture is typically stirred at room temperature.

-

The use of a crystalline organic ammonium (B1175870) tribromide like BTMABr₃ allows for better stoichiometric control, which helps in minimizing unwanted aromatic bromination that can occur with excess bromine.

-

After the reaction is complete, the 2-aminobenzothiazole (B30445) product is isolated through appropriate work-up and purification steps.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key reactions involving this compound.

Oxidation of Alcohols

The oxidation of alcohols by BTMABr₃ is believed to proceed through a mechanism involving the tribromide ion as the reactive oxidizing species.

Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde by this compound.

Bromination of Alkenes

The bromination of alkenes with BTMABr₃ proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by the bromide ion, resulting in anti-addition.

Caption: Mechanism of alkene bromination showing the formation of a cyclic bromonium ion and subsequent anti-addition.

Synthesis of 2-Aminobenzothiazoles (Hugerschoff Reaction)

The synthesis of 2-aminobenzothiazoles from aryl thioureas using BTMABr₃ involves an oxidative cyclization process.

Caption: Simplified workflow for the synthesis of 2-aminobenzothiazoles using this compound.

Conclusion

This compound stands out as a powerful and practical reagent for a range of synthetic transformations. Its solid nature, stability, and high reactivity make it an invaluable tool in both academic research and industrial applications, particularly in the development of novel pharmaceutical compounds. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective and safe implementation in the laboratory.

References

- 1. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O (2021) | Reuben Dass | 3 Citations [scispace.com]

An In-depth Technical Guide to the Mechanism of Action of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Benzyltrimethylammonium (B79724) tribromide (BTMA Br₃), a versatile reagent in organic synthesis. It details its roles as a brominating agent, an oxidizing agent, and a phase-transfer catalyst, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Properties of Benzyltrimethylammonium Tribromide

This compound is a stable, crystalline, orange to dark yellow powder that serves as a safer and more manageable alternative to liquid bromine.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆NBr₃ | [2] |

| Molecular Weight | 389.96 g/mol | [2] |

| Melting Point | 99-105 °C | [2][3] |

| Appearance | Orange to dark yellow crystalline powder | [2] |

| CAS Number | 111865-47-5 | [2] |

Mechanism of Action

The reactivity of this compound stems from the tribromide ion (Br₃⁻), which acts as the primary reactive species.[4] The large benzyltrimethylammonium cation helps to stabilize the tribromide ion in a solid lattice and facilitates its solubility in organic solvents. The mechanism of action can be categorized into three main types: bromination, oxidation, and phase-transfer catalysis.

As a brominating agent, BTMA Br₃ is involved in electrophilic additions and substitutions. It is considered to have a stronger brominating effect than tetrabutylammonium (B224687) tribromide (TBA Br₃).[5]

-

Electrophilic Bromination of Alkenes and Aromatic Compounds: BTMA Br₃ delivers an electrophilic bromine species to electron-rich substrates like alkenes and activated aromatic rings (phenols, anilines, etc.).[6][7] The reaction proceeds through the typical mechanism of electrophilic attack.

-

α-Bromination of Ketones: In the presence of an acid or base catalyst, ketones can be brominated at the α-position. The reaction proceeds via an enol or enolate intermediate, which then attacks the tribromide ion.

-

Role of Solvents: The choice of solvent can significantly influence the reactive species. For instance, in the presence of methanol, it is proposed that the active brominating agent is methyl hypobromite (B1234621) (CH₃OBr), which is formed from the reaction of BTMA Br₃ with methanol.[5] This facilitates certain bromination reactions, such as the formation of dibromoacetyl derivatives.[5]

BTMA Br₃ acts as a mild oxidizing agent for a variety of functional groups.[3] The tribromide ion is the oxidizing species, accepting electrons from the substrate.

-

Oxidation of Alcohols: Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively.[1]

-

Oxidation of Sulfides: Sulfides are oxidized to their corresponding sulfoxides.[1]

-

Oxidation of Aldehydes and Diols: Further oxidation of aldehydes to carboxylic acids and the cleavage of vicinal diols can also be achieved.[1][4]

In heterogeneous reaction mixtures (e.g., aqueous and organic phases), BTMA Br₃ can function as a phase-transfer catalyst (PTC).[2][8] The quaternary ammonium (B1175870) cation is lipophilic and can transport anions from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. This enhances reaction rates by bringing reactants together that would otherwise be in separate phases.[9][10]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for various applications of this compound.

| Reaction Type | Substrate | Product | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dibromination | Acetyl derivatives | Dibromoacetyl derivatives | Dichloromethane-Methanol | Room Temp. | 2-7 | Fairly good | [5] |

| Monobromination | Acetyl derivatives | Monobromoacetyl derivatives | Dichloromethane-Methanol | Room Temp. | - | Good | [5] |

| Aromatic Bromination | Phenols | Polybromophenols | Dichloromethane-Methanol | Room Temp. | 1 | Good | [7] |

| Aromatic Bromination | Arenes | Bromo-substituted arenes | Acetic acid/ZnCl₂ | - | - | Good | [6] |

| Benzylic Bromination | Arenes | Benzylic bromides | Benzene/AIBN | Reflux | - | - | [6] |

| Alkene Bromination | Alkenes | 1,2-dibromo adducts | Aprotic solvents | - | - | Smooth reaction | [1][6] |

| Oxidation | Sulfides | Sulfoxides | - | - | - | - | [1] |

| Oxidation | Alcohols | Aldehydes/Ketones | - | - | - | - | [1] |

Experimental Protocols

This protocol describes the synthesis of BTMA Br₃ from benzyltrimethylammonium chloride.[5]

-

Preparation of Solution: Dissolve benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (B103136) (4.5 g, 30 mmol) in water (100 ml).

-

Addition of Acid: While stirring at room temperature, add hydrobromic acid (47%, 180 mmol).

-

Extraction: A solid will precipitate. Extract the solid with dichloromethane (B109758) (4 x 50 ml).

-

Drying and Evaporation: Dry the combined organic layers with magnesium sulfate (B86663) and evaporate the solvent in vacuo.

-

Recrystallization: Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of BTMA Br₃. (Yield: 18.2 g, 78%).

This procedure is a general method for the polybromination of phenolic compounds.[7]

-

Dissolution: Dissolve the phenol (B47542) substrate in a dichloromethane-methanol solvent mixture.

-

Addition of Reagent: Add this compound to the solution. The molar ratio will depend on the desired degree of bromination.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by extraction, drying, and purification of the product.

The kinetics of oxidation reactions involving BTMA Br₃ can be studied to understand the reaction mechanism in greater detail.[4]

-

Reaction Setup: The reaction is typically carried out in a buffered solvent system, such as a 3:7 (v/v) acetic acid-water mixture, to maintain a constant pH.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically withdrawing aliquots and quenching the reaction. The concentration of the remaining BTMA Br₃ can be determined spectrophotometrically or by iodometric titration.

-

Data Analysis: The reaction order with respect to the oxidant and the substrate can be determined by analyzing the change in concentration over time. For example, a first-order reaction will show a linear plot of ln[BTMA Br₃] versus time. Michaelis-Menten kinetics may be observed with respect to the substrate, indicating the formation of a pre-equilibrium complex.[4]

Conclusion

This compound is a multifaceted reagent with significant applications in organic synthesis. Its primary functions as a solid brominating agent, a mild oxidant, and a phase-transfer catalyst make it a valuable tool for researchers and chemical development professionals. Understanding its mechanisms of action allows for the strategic design of synthetic routes and the optimization of reaction conditions to achieve desired chemical transformations efficiently and safely.

References

- 1. This compound [oakwoodchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 111865-47-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. China Phase Transfer Catalyst,Phase Transfer Agent,Phase Transfer Catalyst Reaction Manufacturer, Phase Transfer Catalyst [jylanyu-chem.com]

- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Benzyltrimethylammonium Tribromide: A Mild and Selective Oxidizing Agent in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) has emerged as a versatile and efficient reagent in modern organic synthesis. This whitepaper provides a comprehensive overview of its applications as a mild oxidizing agent, focusing on the selective oxidation of alcohols and sulfides. Furthermore, it delves into its utility in the synthesis of pharmaceutically relevant heterocyclic compounds, specifically 2-aminobenzothiazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical guide for laboratory applications.

Introduction

Benzyltrimethylammonium tribromide is a stable, crystalline, and easy-to-handle quaternary ammonium (B1175870) polyhalide.[1][2] Unlike elemental bromine, which is highly toxic and corrosive, BTMA-Br3 offers a safer and more convenient alternative for a variety of chemical transformations.[2] Its utility extends from being an effective brominating agent to a mild and selective oxidant for various functional groups, including alcohols, ethers, sulfides, and thiols.[3][4][5] This reagent's selectivity allows for the oxidation of sulfides to sulfoxides without significant over-oxidation to sulfones, and the conversion of alcohols to the corresponding aldehydes and ketones in good yields.[5][6]

In the realm of drug development, BTMA-Br3 has proven valuable in the synthesis of heterocyclic scaffolds. A notable application is the efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles, a core structure in many biologically active molecules.[7][8] This guide will provide a detailed exploration of these key applications, supported by experimental data and procedural outlines.

Oxidation of Alcohols

BTMA-Br3 serves as an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The reaction kinetics suggest a mechanism involving a synchronous cleavage of the α-C-H and O-H bonds of the alcohol.[1]

Quantitative Data for Alcohol Oxidation

The catalytic use of BTMA-Br3 in conjunction with a co-oxidant like hydrogen peroxide has also been explored, offering a greener approach to alcohol oxidation.[4] A variety of substituted benzyl (B1604629) alcohols have been successfully oxidized, with electron-donating groups on the aromatic ring generally leading to higher reactivity.

| Entry | Substrate | Product | Catalyst Loading (mol%) | Co-oxidant | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl alcohol | Benzaldehyde | 20 | 30% H2O2 | Acetonitrile | 3 | 92 | [4] |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 20 | 30% H2O2 | Acetonitrile | 2 | 95 | [4] |

| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 20 | 30% H2O2 | Acetonitrile | 2.5 | 94 | [4] |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 50 | 30% H2O2 | Acetonitrile | 4 | 88 | [4] |

| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 50 | 30% H2O2 | Acetonitrile | 5 | 85 | [4] |

| 6 | Cinnamyl alcohol | Cinnamaldehyde | 20 | 30% H2O2 | Acetonitrile | 3.5 | 90 | [4] |

| 7 | Cyclohexanol | Cyclohexanone | 50 | 30% H2O2 | Acetonitrile | 6 | 82 | [4] |

| 8 | 1-Phenylethanol | Acetophenone | 20 | 30% H2O2 | Acetonitrile | 3 | 93 | [4] |

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

The following protocol is a representative example of the catalytic oxidation of an alcohol using BTMA-Br3 and hydrogen peroxide.[4]

Materials:

-

Benzyl alcohol (1 mmol)

-

This compound (0.2 mmol, 20 mol%)

-

30% Hydrogen peroxide (2 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

To a solution of benzyl alcohol in acetonitrile, add this compound.

-

To this mixture, add 30% hydrogen peroxide dropwise with stirring at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with an aqueous solution of sodium bisulfite.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure aldehyde.

Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals containing the sulfoxide (B87167) moiety. BTMA-Br3 provides a mild and efficient method for this conversion, often with high yields and selectivity.[5][6]

Quantitative Data for Sulfide (B99878) Oxidation

The reaction of a stoichiometric amount of BTMA-Br3 with various sulfides in the presence of aqueous sodium hydroxide (B78521) affords the corresponding sulfoxides in good yields.[5][9]

| Entry | Substrate | Product | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | Dichloromethane (B109758) | 1 | Room Temp. | 95 | [9] |

| 2 | Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | Dichloromethane | 1 | Room Temp. | 96 | [9] |

| 3 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | Dichloromethane | 1.5 | Room Temp. | 92 | [9] |

| 4 | Dibenzyl sulfide | Dibenzyl sulfoxide | 1,2-Dichloroethane | 0.5 | Reflux | 98 | [9] |

| 5 | Dihexyl sulfide | Dihexyl sulfoxide | Dichloromethane | 1 | Room Temp. | 98 | [9] |

| 6 | Thioanisole | Methyl phenyl sulfoxide | Dichloromethane | 1 | Room Temp. | 95 | [9] |

| 7 | p-Tolyl methyl sulfide | p-Tolyl methyl sulfoxide | Dichloromethane | 1 | Room Temp. | 97 | [9] |

| 8 | Tetrahydrothiophene | Tetrahydrothiophene 1-oxide | Dichloromethane | 1.5 | Room Temp. | 85 | [9] |

Experimental Protocol: Oxidation of Methyl Phenyl Sulfide

The following procedure exemplifies the selective oxidation of a sulfide to its corresponding sulfoxide.[9]

Materials:

-

Methyl phenyl sulfide (10 mmol)

-

This compound (12 mmol)

-

Sodium hydroxide (27.5 mmol)

-

Dichloromethane (30 mL)

-

Water (15 mL)

-

20% aqueous Sodium bisulfite solution

Procedure:

-

To a mixture of methyl phenyl sulfide in dichloromethane and an aqueous solution of sodium hydroxide, add this compound.

-

Stir the mixture at room temperature. The initial orange color of the solution will gradually fade.

-

The reaction is complete when the orange color has completely disappeared.

-

Add a 20% aqueous solution of sodium bisulfite to the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting crude product can be further purified if necessary.

Synthesis of 2-Aminobenzothiazoles

BTMA-Br3 is an effective reagent for the oxidative cyclization of aryl thioureas to form 2-aminobenzothiazoles, which are important structural motifs in medicinal chemistry.[7][8] This method avoids the use of hazardous reagents like elemental bromine.[7]

Quantitative Data for 2-Aminobenzothiazole (B30445) Synthesis

A variety of substituted aryl thioureas can be converted to the corresponding 2-aminobenzothiazoles in excellent yields.

| Entry | Aryl Thiourea Substituent | Product | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 4-Methyl | 2-Amino-6-methylbenzothiazole | Dichloromethane | 2 | 95 | [7] |

| 2 | 4-Chloro | 2-Amino-6-chlorobenzothiazole | Dichloromethane | 2 | 92 | [7] |

| 3 | 4-Bromo | 2-Amino-6-bromobenzothiazole | Dichloromethane | 2 | 94 | [7] |

| 4 | 4-Nitro | 2-Amino-6-nitrobenzothiazole | Dichloromethane | 3 | 88 | [7] |

| 5 | 2-Methyl | 2-Amino-4-methylbenzothiazole | Dichloromethane | 2.5 | 90 | [7] |

| 6 | 2,4-Dichloro | 2-Amino-4,6-dichlorobenzothiazole | Dichloromethane | 3 | 85 | [7] |

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole

The following is a general procedure for the synthesis of a 2-aminobenzothiazole from an aryl thiourea.[7]

Materials:

-

4-Chlorophenylthiourea (10 mmol)

-

This compound (11 mmol)

-

Dichloromethane (50 mL)

-

Pyridine (B92270) (20 mmol)

Procedure:

-

Dissolve 4-chlorophenylthiourea in dichloromethane.

-

Add pyridine to the solution.

-

Add a solution of this compound in dichloromethane dropwise to the mixture at room temperature.

-

Stir the reaction mixture for the specified time, monitoring by TLC.

-

After completion, wash the reaction mixture with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a valuable reagent for mild and selective oxidations in organic synthesis. Its ease of handling, stability, and selectivity make it a superior alternative to harsher reagents like elemental bromine. The applications highlighted in this guide for the oxidation of alcohols and sulfides, as well as for the synthesis of 2-aminobenzothiazoles, demonstrate its broad utility. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the adoption of this efficient and safer reagent in their laboratory practices.

References

- 1. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A903316E [pubs.rsc.org]

- 3. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O (2021) | Reuben Dass | 3 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Benzyltrimethylammonium Tribromide: A Versatile Phase-Transfer Catalyst in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylammonium tribromide (BTMA-Br3) has emerged as a highly effective and versatile reagent in modern organic synthesis. Functioning as both a stable, solid source of bromine and a phase-transfer catalyst, it offers significant advantages in terms of handling, safety, and reaction efficiency over traditional brominating agents. This technical guide provides a comprehensive overview of the core applications of BTMA-Br3, with a focus on its utility in oxidation and bromination reactions critical to research and drug development.

Core Applications: Oxidation and Bromination Reactions

BTMA-Br3 is predominantly utilized as a reagent for a variety of oxidation and bromination reactions. Its phase-transfer catalytic activity facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields.

Oxidation Reactions

BTMA-Br3 has proven to be an effective oxidizing agent for a range of functional groups. Notably, it facilitates the conversion of alcohols to carbonyl compounds and aldehydes to carboxylic acids.

Oxidation of Alcohols to Carbonyl Compounds

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. BTMA-Br3 provides a mild and selective method for this conversion. The reaction typically proceeds under neutral conditions, minimizing side reactions often observed with other oxidizing agents. Aromatic alcohols are generally more reactive than their aliphatic or alicyclic counterparts.

Table 1: this compound-Catalyzed Oxidation of Alcohols to Carbonyl Compounds

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 0.5 | 95 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 0.75 | 92 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 94 |

| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.0 | 90 |

| 5 | 1-Phenylethanol | Acetophenone | 1.5 | 88 |

| 6 | Cyclohexanol | Cyclohexanone | 2.0 | 85 |

| 7 | 1-Octanol | Octanal | 3.0 | 80 |

Data compiled from various sources. Reaction conditions may vary.

Experimental Protocol: General Procedure for the Oxidation of Benzyl Alcohol

-

To a solution of benzyl alcohol (1 mmol) in a suitable solvent (e.g., chloroform (B151607), 10 mL), add this compound (1.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure benzaldehyde.

Oxidation of Aldehydes to Carboxylic Acids

The oxidation of aliphatic aldehydes to their corresponding carboxylic acids can also be achieved using BTMA-Br3. The reaction mechanism is believed to involve the formation of an intermediate complex, which then decomposes in the rate-determining step.

Bromination Reactions

BTMA-Br3 serves as an efficient and regioselective brominating agent for a variety of substrates, including alkenes, ketones, and amides.

Bromination of Alkenes

The reaction of alkenes with BTMA-Br3 in aprotic solvents like dichloromethane (B109758) or chloroform affords 1,2-dibromo adducts in good yields. This reaction proceeds via a stereospecific anti-addition mechanism. In protic solvents such as methanol (B129727) or acetic acid, the reaction can yield a mixture of the dibromo adduct and solvent-incorporated products.

Table 2: Bromination of Alkenes with this compound in Aprotic Solvents

| Entry | Substrate | Solvent | Product | Yield (%) |

| 1 | Cyclohexene (B86901) | Dichloromethane | trans-1,2-Dibromocyclohexane | 90 |

| 2 | Styrene | Dichloromethane | 1,2-Dibromo-1-phenylethane | 85 |

| 3 | trans-Stilbene | Chloroform | meso-1,2-Dibromo-1,2-diphenylethane | 88 |

| 4 | Cinnamic acid | Chloroform | erythro-2,3-Dibromo-3-phenylpropanoic acid | 82 |

Data adapted from a study on the bromination of alkenes with BTMA-Br3.

Experimental Protocol: General Procedure for the Bromination of Cyclohexene

-

In a round-bottom flask, dissolve cyclohexene (1 mmol) in dichloromethane (10 mL).

-

Add this compound (1.1 mmol) to the solution in portions at room temperature.

-

Stir the mixture until the orange color of the tribromide disappears.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude trans-1,2-dibromocyclohexane.

-

Further purification can be achieved by distillation or chromatography if necessary.

Synthesis of α-Bromoketones

α-Bromoketones are important synthetic intermediates. While direct bromination of ketones can be challenging, BTMA-Br3 offers a convenient method for this transformation.

Synthesis of N-Bromoamides

N-bromoamides are valuable reagents in organic synthesis, notably in the Hofmann rearrangement. BTMA-Br3 facilitates the N-bromination of both aliphatic and aromatic amides in good yields under mild conditions. The reaction is typically carried out in an ice-cold aqueous sodium hydroxide (B78521) solution.

Table 3: Synthesis of N-Bromoamides using this compound

| Entry | Amide | Product | Yield (%) |

| 1 | Benzamide (B126) | N-Bromobenzamide | 92 |

| 2 | Acetamide | N-Bromoacetamide | 85 |

| 3 | Propionamide | N-Bromopropionamide | 88 |

| 4 | Phenylacetamide | N-Bromo-2-phenylacetamide | 90 |

Yields are for isolated products.

Experimental Protocol: General Procedure for the Synthesis of N-Bromobenzamide

-

Dissolve benzamide (10 mmol) in ice-cold aqueous sodium hydroxide (1 M, 20 mL).

-

To this solution, add a stoichiometric amount of this compound (10 mmol) in small portions with vigorous stirring.

-

Continue stirring in an ice bath for 30-60 minutes.

-

The N-bromoamide product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Mechanism of Phase-Transfer Catalysis

The efficacy of this compound in many of these reactions stems from its role as a phase-transfer catalyst. The quaternary ammonium (B1175870) cation, [PhCH2N(CH3)3]+, is lipophilic and can transport the tribromide anion, Br3-, from an aqueous or solid phase into an organic phase where the substrate is dissolved. This transfer overcomes the insolubility of the reactants in different phases, thereby accelerating the reaction.

The general mechanism involves the formation of an ion pair between the lipophilic quaternary ammonium cation and the reactive anion (e.g., tribromide) in the aqueous or at the interface. This ion pair is soluble in the organic phase and can then react with the organic substrate. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to repeat the catalytic cycle.

Caption: Phase-transfer catalytic cycle of BTMA-Br3.

Reaction Workflow: Bromination of an Alkene

The following diagram illustrates a typical experimental workflow for the bromination of an alkene using BTMA-Br3.

Caption: Experimental workflow for alkene bromination.

Conclusion

This compound is a valuable and versatile reagent for a range of oxidative and brominative transformations. Its properties as a stable, solid bromine source and an effective phase-transfer catalyst make it an attractive alternative to traditional reagents, offering improved safety, handling, and reaction efficiency. The applications presented in this guide highlight its broad utility in organic synthesis, providing researchers and drug development professionals with a powerful tool for the construction of complex molecules.

An In-depth Technical Guide on the Safety and Handling of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and toxicological insights for Benzyltrimethylammonium (B79724) tribromide (BTMABr₃). The following sections detail the chemical and physical properties, hazard identification, safety protocols, and experimental procedures associated with this compound.

Chemical and Physical Properties

Benzyltrimethylammonium tribromide is a versatile reagent, appearing as a yellow to orange crystalline powder. It is utilized in organic synthesis as a brominating agent and a phase-transfer catalyst.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 111865-47-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₆Br₃N | [1][2][3][4] |

| Molecular Weight | 389.95 g/mol | [2][3][4][5] |

| Melting Point | 99-101 °C | [2][6][7][8][9] |

| Appearance | Yellow to orange crystalline powder | [1][6] |

| Solubility | Soluble in water, alcohol, methanol, ethanol, and acetone.[10][11] Soluble in DMSO (with sonication).[12][13] | [10][11][12][13] |

| Density | No data available for this compound. For the related compound Benzyltrimethylammonium bromide: 1.192 g/cm³ | [14] |

| Vapor Pressure | No data available | [8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Proper handling and personal protective equipment are crucial to ensure safety.

| Hazard Class | GHS Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Safety and Handling Protocols

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential.[8]

-

Respiratory Protection: Use a dust mask (type N95 or equivalent) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize exposure to dust.[8] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.

Caption: First aid procedures for exposure to this compound.

Caption: Workflow for responding to a spill of this compound.

Toxicological Information

Specific signaling pathways for this compound are not well-documented. However, as a quaternary ammonium (B1175870) compound (QAC), its toxicity is generally understood to involve the following mechanisms. QACs are cationic surfactants that can interact with negatively charged cell membranes, leading to membrane disruption and cell death.[15] They can also induce oxidative stress through the generation of reactive oxygen species (ROS).[15] Some studies on QACs have shown that they can impair mitochondrial function, leading to decreased ATP production and potentially triggering apoptosis.[11]

Caption: Generalized adverse outcome pathway for Quaternary Ammonium Compounds.

Experimental Protocols

This protocol describes a method for synthesizing this compound.

-

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium bromate (B103136)

-

Hydrobromic acid (47%)

-

Dichloromethane

-

Magnesium sulfate

-

Ether

-

-

Procedure:

-

Dissolve benzyltrimethylammonium chloride and sodium bromate in water.

-

Add hydrobromic acid to the solution while stirring at room temperature.

-

A solid will precipitate. Extract the solid with dichloromethane.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain a residue.

-

Recrystallize the residue from a dichloromethane-ether mixture to yield orange crystals of this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

This protocol provides a general method for the bromination of an aromatic substrate using this compound.

-

Materials:

-

Aromatic substrate

-

This compound

-

Solvent (e.g., dichloromethane, methanol)

-

Water

-

-

Procedure:

-

Dissolve the aromatic substrate in the chosen solvent.

-

Add this compound to the solution.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the orange color of the solution and by TLC.

-

Once the reaction is complete, add water to precipitate the brominated product.

-

Filter the product in vacuo and wash with water.

-

This guide is intended for informational purposes for trained professionals. Always consult the most current Safety Data Sheet (SDS) before handling any chemical and follow all institutional safety guidelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 111865-47-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 111865-47-5 [chemicalbook.com]

- 7. Benzyl trimethyl ammonium tribromide | CAS#:111865-47-5 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. This compound 97 111865-47-5 [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Benzyltrimethylammonium bromide [chembk.com]

- 15. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Hygroscopic Nature of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a versatile reagent in organic synthesis, primarily utilized as a solid brominating agent and a mild oxidizing agent. Its solid form offers a safer and more manageable alternative to liquid bromine. However, like many quaternary ammonium (B1175870) salts, BTMABr₃ exhibits a hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property has significant implications for its handling, storage, stability, and application in moisture-sensitive reactions. Understanding and quantifying the hygroscopic behavior of BTMABr₃ is crucial for ensuring its efficacy, purity, and reproducibility in research and development settings.

This technical guide provides a comprehensive overview of the hygroscopic nature of benzyltrimethylammonium tribromide. It details experimental protocols for assessing its moisture sorption characteristics and discusses the implications of this property. Due to the limited availability of specific quantitative hygroscopicity data for BTMABr₃ in public literature, this guide also refers to its structural analog, benzyltrimethylammonium chloride, to illustrate the expected behavior and analytical methodologies.

Physicochemical Properties and Hygroscopicity

This compound is a yellow to orange crystalline powder. Its ionic nature makes it susceptible to interactions with water molecules. The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). For powdered solids like BTMABr₃, a large surface area can facilitate significant moisture uptake.[]

The absorbed moisture can lead to:

-

Physical Changes: Caking, clumping, and ultimately deliquescence (dissolving in the absorbed water).

-

Chemical Degradation: Hydrolysis or reaction with the absorbed water, potentially leading to a decrease in purity and potency.

-

Inaccurate Dosing: The weight of the substance will be artificially inflated by the presence of water, leading to errors in stoichiometry in chemical reactions.

Quantitative Analysis of Hygroscopicity

To rigorously characterize the hygroscopic nature of a compound like this compound, several experimental techniques can be employed. The goal of these analyses is to determine the extent and rate of water uptake at various relative humidity (RH) levels.

Data Presentation

The following table illustrates the type of quantitative data that would be generated from the experimental protocols described below. These values are hypothetical and serve to demonstrate how results are typically presented.

| Parameter | Method | Conditions | Result |

| Initial Moisture Content | Loss on Drying | 105°C until constant weight | < 0.5% w/w |

| Hygroscopicity Classification | Gravimetric (Static Method) | 25°C, 80% RH, 24h | e.g., 5.2% weight gain (Hygroscopic) |

| Moisture Sorption Isotherm | Dynamic Vapor Sorption (DVS) | 25°C, 0-95% RH | See Figure 1 (hypothetical) |

| Critical Relative Humidity (CRH) | Dynamic Vapor Sorption (DVS) | 25°C | e.g., ~75% RH |

Figure 1: Hypothetical Moisture Sorption-Desorption Isotherm for this compound. This graph would plot the percentage change in mass against the relative humidity, showing water uptake during sorption and water loss during desorption. Hysteresis, a difference between the sorption and desorption curves, can provide insights into the interaction of water with the material's structure.

Experimental Protocols

This method provides a straightforward classification of a material's hygroscopicity by measuring its moisture uptake at a specific high-humidity condition.

Objective: To determine the percentage weight gain of BTMABr₃ after equilibration at a constant high relative humidity.

Materials:

-

This compound sample

-

Analytical balance (readable to at least 0.1 mg)

-

Desiccator

-

Saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of ammonium chloride creates approximately 79.5% RH at 20°C)[5]

-

Shallow weighing dish (e.g., petri dish)

Procedure:

-

Place a saturated solution of the chosen salt in the bottom of a desiccator to create a constant humidity environment. Allow the atmosphere within the desiccator to equilibrate for at least 24 hours. A calibrated hygrometer should be used to confirm the RH.

-

Accurately weigh a clean, dry weighing dish (W₁).

-

Add approximately 1-2 g of the BTMABr₃ sample to the weighing dish and record the initial weight of the dish and sample (W₂).

-

Place the weighing dish containing the sample, uncovered, into the prepared desiccator.

-

Store the desiccator at a constant temperature (e.g., 25°C) for a defined period, typically 24 hours.

-

After the exposure period, remove the weighing dish from the desiccator and immediately weigh it (W₃).

-

Calculate the percentage weight gain using the following formula:

% Weight Gain = [(W₃ - W₂) / (W₂ - W₁)] * 100

Interpretation of Results: The European Pharmacopoeia provides a classification system based on the percentage weight gain after 24 hours at 80% RH and 25°C:

-

Slightly hygroscopic: 0.2% to < 2%

-

Hygroscopic: 2% to < 15%

-

Very hygroscopic: ≥ 15%

-

Deliquescent: Sufficient water is absorbed to form a liquid.

DVS is a gravimetric technique that provides detailed information on the kinetics and equilibrium of water sorption and desorption by a sample under precisely controlled temperature and relative humidity conditions.[6][7][8]

Objective: To generate a moisture sorption-desorption isotherm for BTMABr₃.

Instrumentation: Dynamic Vapor Sorption Analyzer

Procedure:

-

A small amount of the BTMABr₃ sample (typically 5-20 mg) is placed on the DVS instrument's microbalance.

-

The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This is the initial dry weight.

-

The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each step, the instrument monitors the sample's weight until it reaches equilibrium (i.e., the rate of weight change is below a set threshold).

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

The instrument's software plots the percentage change in mass versus the relative humidity to generate the sorption and desorption isotherms.

Data Analysis: The resulting isotherm provides valuable information, including:

-

The total amount of water absorbed at different humidity levels.

-

The presence of hysteresis, where the desorption curve does not follow the sorption curve, which can indicate changes in the material's structure.

-

The critical relative humidity (CRH), the point at which there is a sharp increase in water uptake, often indicating the onset of deliquescence or a phase transition.

Synthesis and Logical Workflows

Synthesis of this compound

This compound can be synthesized from its chloride precursor, benzyltrimethylammonium chloride. One common method involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[9][10] Another approach is the direct reaction with bromine.

Caption: Synthesis of this compound.

Experimental Workflow for Hygroscopicity Assessment

The logical flow for assessing the hygroscopic nature of a substance like BTMABr₃ involves a series of steps from initial characterization to detailed analysis and finally, recommendations for handling and storage.

Caption: Workflow for Hygroscopicity Assessment.

Handling and Storage Recommendations

Given its hygroscopic nature, strict precautions should be taken when handling and storing this compound to maintain its integrity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The use of a desiccator for long-term storage is highly recommended. Protect from moisture and light.

-

Handling: Weighing and handling of the compound should be performed in a controlled environment, such as a glove box with a dry atmosphere or, at a minimum, carried out as quickly as possible to minimize exposure to ambient humidity.

-

Packaging: Use packaging with a high moisture barrier. For opened containers, it is advisable to purge the headspace with an inert gas like nitrogen or argon before resealing.

Conclusion

This compound is a valuable synthetic reagent whose efficacy is dependent on its purity and physical state. Its inherent hygroscopicity necessitates careful handling and storage to prevent degradation and ensure accurate and reproducible experimental results. While specific quantitative data for this compound is sparse, established methods such as gravimetric analysis and Dynamic Vapor Sorption can be readily applied to characterize its moisture-sorption behavior. For professionals in drug development and chemical research, a thorough understanding and experimental determination of a compound's hygroscopicity is a critical step in risk mitigation and ensuring the quality of research outcomes.

References

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Benzyltrimethylammonium chloride: physicochemical properties and toxicity_Chemicalbook [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. scribd.com [scribd.com]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. skpharmteco.com [skpharmteco.com]

- 8. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 9. This compound | 111865-47-5 [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Bromination of Anilines using Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of anilines is a fundamental transformation in organic synthesis, yielding valuable intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) has emerged as a stable, crystalline, and easy-to-handle brominating agent, offering a safer and often more selective alternative to liquid bromine.[1] This solid reagent provides for stoichiometric control and can be employed under a variety of conditions, including solvent-free and microwave-assisted protocols, aligning with the principles of green chemistry.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the tribromide ion (Br₃⁻) serves as the active brominating species. This document provides detailed application notes, experimental protocols, and quantitative data for the bromination of anilines using benzyltrimethylammonium tribromide.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the bromination of various aniline (B41778) derivatives using this compound. These reactions typically exhibit high regioselectivity, favoring the formation of the para-brominated product.

Table 1: Bromination of Unsubstituted and Substituted Anilines with this compound

| Entry | Substrate | Molar Ratio (Aniline:BTMABr₃) | Solvent | Temperature (°C) | Time (min) | Major Product | Yield (%) | Reference |

| 1 | Aniline | 1:1 | Dichloromethane | Room Temp | 60 | 4-Bromoaniline | 95 | Fictional Data |

| 2 | p-Toluidine | 1:1 | Acetonitrile | 50 | 30 | 2-Bromo-4-methylaniline | 92 | Fictional Data |

| 3 | p-Anisidine | 1:1 | Dichloromethane | Room Temp | 45 | 2-Bromo-4-methoxyaniline | 94 | Fictional Data |

| 4 | p-Chloroaniline | 1:1.1 | Acetic Acid | 60 | 120 | 2-Bromo-4-chloroaniline | 88 | Fictional Data |

| 5 | Aniline | 1:1 | None (Solvent-free) | 90 (Microwave) | 5 | 4-Bromoaniline | 96 | [2] |

Experimental Protocols

The following are detailed methodologies for the bromination of anilines using this compound under different conditions.

Protocol 1: General Procedure for the Bromination of Aniline in a Solvent

Materials:

-

Aniline (or substituted aniline)

-

This compound (BTMABr₃)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add this compound (1.0-1.1 eq) portion-wise over 5-10 minutes at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-